Cas no 445310-01-0 (cis-2-Cbz-hexahydropyrrolo3,4-cpyrrole)

cis-2-Cbz-hexahydropyrrolo3,4-cpyrrole Chemical and Physical Properties
Names and Identifiers
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- cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole
- Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, hexahydro-, phenylmethyl ester, (3aR,6aS)-rel-
- Pyrrolo[3,?4-?c]?pyrrole-?2(1H)?-?carboxylic acid, hexahydro-?, phenylmethyl ester, (3aR,?6aS)?-?rel-
- (3AR,6AS)-BENZYL HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE
- FD6018
- 6566AJ
- FCH3675661
- AB1000194
- AB0063320
- cis-2-Cbz-hexahydropyrrolo3,4-cpyrrole
-
- MDL: MFCD12198837
- Inchi: 1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13+
- InChI Key: OQLOYGBBFHCQCX-BETUJISGSA-N
- SMILES: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])[C@@]2([H])C([H])([H])N([H])C([H])([H])[C@@]2([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 246.13700
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 290
- Topological Polar Surface Area: 41.6
Experimental Properties
- PSA: 41.57000
- LogP: 1.74110
cis-2-Cbz-hexahydropyrrolo3,4-cpyrrole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB450292-1 g |
(3aR,6aS)-Benzyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate; . |
445310-01-0 | 1g |
€361.20 | 2023-07-18 | ||
eNovation Chemicals LLC | D565955-0.25g |
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole |
445310-01-0 | 97% | 0.25g |
$208 | 2023-09-03 | |
abcr | AB450292-1g |
(3aR,6aS)-Benzyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate; . |
445310-01-0 | 1g |
€376.20 | 2025-02-21 | ||
eNovation Chemicals LLC | D697689-5g |
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole |
445310-01-0 | 95% | 5g |
$780 | 2024-07-20 | |
eNovation Chemicals LLC | Y0993846-5g |
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole |
445310-01-0 | 95% | 5g |
$800 | 2024-08-02 | |
Chemenu | CM198422-5g |
Benzyl cis-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate |
445310-01-0 | 95% | 5g |
$667 | 2021-06-09 | |
TRC | C228145-50mg |
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole |
445310-01-0 | 50mg |
$ 50.00 | 2022-04-01 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004717-0.1g |
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole |
445310-01-0 | ≥95% | 0.1g |
¥516.00 | 2024-07-09 | |
abcr | AB450292-5g |
(3aR,6aS)-Benzyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate; . |
445310-01-0 | 5g |
€1224.20 | 2025-02-21 | ||
A2B Chem LLC | AB72095-1g |
Cis-2-cbz-hexahydropyrrolo[3,4-c]pyrrole |
445310-01-0 | 95% | 1g |
$413.00 | 2024-04-20 |
cis-2-Cbz-hexahydropyrrolo3,4-cpyrrole Related Literature
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
Additional information on cis-2-Cbz-hexahydropyrrolo3,4-cpyrrole
Cis-2-Cbz-Hexahydropyrrolo[3,4-c]pyrrole: A Comprehensive Overview
Cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole, with CAS No. 445310-01-0, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of hexahydropyrrolopyrroles, which are known for their unique structural features and potential applications in medicinal chemistry. The term hexahydropyrrolo refers to a bicyclic structure consisting of a pyrrole ring fused with a six-membered ring, while the cbz group (carbobenzyloxy) is a common protecting group used in peptide synthesis.
The structure of cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole is characterized by a rigid bicyclic framework with stereochemistry at the 2-position. This stereochemistry is crucial for its biological activity and selectivity. Recent studies have highlighted the importance of stereochemistry in determining the pharmacokinetic properties and efficacy of such compounds. For instance, researchers have demonstrated that the cis configuration can significantly influence the compound's ability to interact with target proteins, making it a promising candidate for further exploration in drug development.
In terms of synthesis, cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole is typically prepared through multi-step reactions involving cyclization and stereochemical control. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and better stereochemical outcomes. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the bicyclic core, while subsequent oxidation steps are used to introduce the cbz group. These methods not only improve the overall synthesis process but also pave the way for the scalable production of this compound.
The application of cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole extends beyond its role as an intermediate in peptide synthesis. Recent research has explored its potential as a building block for constructing more complex molecules with therapeutic potential. For instance, studies have shown that this compound can serve as a scaffold for designing inhibitors of protein-protein interactions (PPIs), which are often challenging targets in drug discovery. By leveraging its rigid structure and functional groups, researchers have successfully synthesized derivatives that exhibit potent inhibitory activity against specific PPIs involved in diseases such as cancer and neurodegenerative disorders.
Moreover, cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole has been investigated for its potential in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit desirable charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells. These findings underscore the versatility of cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole across multiple disciplines.
In conclusion, cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (CAS No. 445310-01-0) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structure, stereochemistry, and functional groups make it an invaluable tool for researchers seeking to develop novel therapeutics and advanced materials. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in scientific advancements.
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